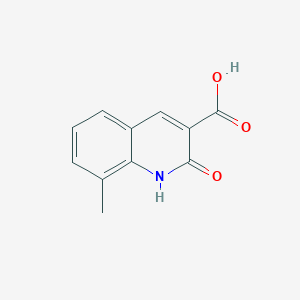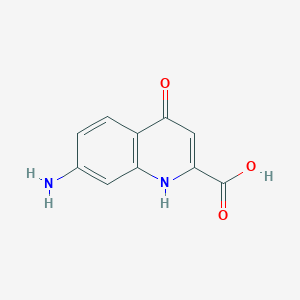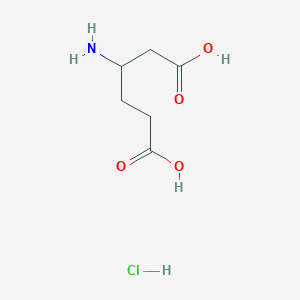
(5-Nitroisoquinolin-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Nitroisoquinolin-6-il)metanol es un compuesto químico que pertenece a la clase de derivados de isoquinolina. La isoquinolina es un compuesto orgánico aromático heterocíclico que está estructuralmente relacionado con la quinolina. La presencia de un grupo nitro en la posición 5 y un grupo metanol en la posición 6 del anillo de isoquinolina hace que este compuesto sea único.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de (5-Nitroisoquinolin-6-il)metanol generalmente implica la nitración de isoquinolina seguida de reducción y posterior funcionalización. Un método común incluye:
Nitración: La isoquinolina se nitra utilizando una mezcla de ácido sulfúrico concentrado y ácido nítrico para introducir el grupo nitro en la posición 5.
Reducción: El grupo nitro se reduce luego a un grupo amino utilizando un agente reductor como polvo de hierro en presencia de ácido clorhídrico.
Funcionalización: El grupo amino se convierte entonces en un grupo hidroximetil a través de una serie de reacciones que implican diazotación y posterior reducción.
Métodos de Producción Industrial: La producción industrial de (5-Nitroisoquinolin-6-il)metanol puede implicar pasos similares, pero optimizados para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para los pasos de nitración y reducción para asegurar una calidad y un rendimiento consistentes.
Tipos de Reacciones:
Oxidación: (5-Nitroisoquinolin-6-il)metanol puede sufrir reacciones de oxidación para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo hidroximetil puede participar en reacciones de sustitución nucleofílica para formar varios derivados.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno con paladio sobre carbono o polvo de hierro con ácido clorhídrico.
Sustitución: Nucleófilos como alcóxidos o aminas en presencia de una base.
Productos Principales:
Oxidación: Ácido 5-nitroisoquinolina-6-carboxílico.
Reducción: (5-Aminoisoquinolin-6-il)metanol.
Sustitución: Varios derivados de isoquinolina sustituidos, dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(5-Nitroisoquinolin-6-il)metanol tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de posibles agentes farmacéuticos, particularmente aquellos dirigidos a trastornos neurológicos y cáncer.
Síntesis Orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas complejas, incluyendo productos naturales y compuestos heterocíclicos.
Estudios Biológicos: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Aplicaciones Industriales: Se utiliza en el desarrollo de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (5-Nitroisoquinolin-6-il)metanol depende en gran medida de su aplicación específica. En química medicinal, puede interactuar con varios objetivos moleculares como enzimas o receptores. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares, lo que lleva a efectos terapéuticos o citotoxicidad. El grupo hidroximetil también puede participar en enlaces de hidrógeno y otras interacciones que influyen en la actividad del compuesto.
Compuestos Similares:
Isoquinolina: El compuesto padre sin los grupos nitro e hidroximetil.
5-Nitroisoquinolina: Carece del grupo hidroximetil.
6-Hidroxiisoquinolina: Carece del grupo nitro.
Unicidad: (5-Nitroisoquinolin-6-il)metanol es único debido a la presencia de los grupos nitro e hidroximetil, que confieren una reactividad química y una actividad biológica distintas.
Comparación Con Compuestos Similares
Isoquinoline: The parent compound without the nitro and hydroxymethyl groups.
5-Nitroisoquinoline: Lacks the hydroxymethyl group.
6-Hydroxyisoquinoline: Lacks the nitro group.
Uniqueness: (5-Nitroisoquinolin-6-yl)methanol is unique due to the presence of both the nitro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H8N2O3 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
(5-nitroisoquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H8N2O3/c13-6-8-2-1-7-5-11-4-3-9(7)10(8)12(14)15/h1-5,13H,6H2 |
Clave InChI |
QOLHRMNQLULIJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)

![4H-Pyrazino[1,2-b]isoquinolin-4-one](/img/structure/B11899693.png)




![2-Methyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11899733.png)





![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899785.png)
